3-Hydroxy-2-(octanoyloxy)propyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(octanoyloxy)propyl decanoate is a chemical compound with the molecular formula C21H40O5 It is an ester formed from decanoic acid and a glycerol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octanoyloxy)propyl decanoate typically involves esterification reactions. One common method is the reaction between decanoic acid and a glycerol derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(octanoyloxy)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
3-Hydroxy-2-(octanoyloxy)propyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(octanoyloxy)propyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and glycerol derivatives, which can then participate in various metabolic processes. The compound’s effects are mediated through its ability to modulate lipid metabolism and interact with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
- (3-Decanoyloxy-2-octanoyloxy-propyl) decanoate
Uniqueness
3-Hydroxy-2-(octanoyloxy)propyl decanoate is unique due to its specific ester linkage and the presence of both hydroxyl and ester functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
CAS No. |
113741-23-4 |
---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-13-15-20(23)25-18-19(17-22)26-21(24)16-14-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
InChI Key |
XDYVDYBOLARYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.